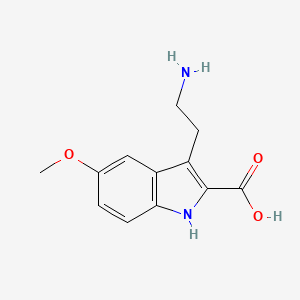

3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid

Beschreibung

Molecular Structure Analysis of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic Acid

The molecular structure of this compound consists of a bicyclic indole core with specific substituents that define its chemical properties. The compound exhibits the molecular formula C12H14N2O3 with a precisely determined molecular weight of 234.25 grams per mole. The International Union of Pure and Applied Chemistry systematic name identifies this compound as this compound, reflecting the positioning of functional groups on the indole scaffold.

The structural architecture features a benzene ring fused to a pyrrole ring, forming the characteristic indole nucleus. At position 2 of the indole ring, a carboxylic acid functional group (-COOH) provides acidic character to the molecule. The position 3 carbon bears a two-carbon aminoethyl chain (-CH2CH2NH2), introducing basic functionality. Additionally, a methoxy group (-OCH3) occupies position 5 of the benzene portion of the indole ring, contributing to the electron density distribution.

The Chemical Abstracts Service registry number 52648-13-2 uniquely identifies this compound in chemical databases. The International Chemical Identifier representation provides: InChI=1S/C12H14N2O3/c1-17-7-2-3-10-9(6-7)8(4-5-13)11(14-10)12(15)16/h2-3,6,14H,4-5,13H2,1H3,(H,15,16). The corresponding Simplified Molecular Input Line Entry System notation presents as: COC1=CC2=C(C=C1)NC(=C2CCN)C(=O)O.

Table 1: Fundamental Molecular Descriptors

Spectroscopic Characterization (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Spectroscopic analysis of this compound reveals characteristic absorption patterns consistent with its functional group composition. The compound exhibits spectroscopic signatures typical of indole derivatives with additional features attributable to the carboxylic acid, amino, and methoxy substituents. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shift patterns for the various proton and carbon environments.

The indole ring system contributes distinctive absorption bands in infrared spectroscopy, particularly in regions corresponding to nitrogen-hydrogen stretching and aromatic carbon-carbon vibrations. The carboxylic acid functionality introduces characteristic carbonyl stretching frequencies, typically observed in the 1700-1750 wavenumber range. The primary amino group of the aminoethyl chain produces broad absorption bands corresponding to nitrogen-hydrogen stretching vibrations.

Proton nuclear magnetic resonance spectroscopy reveals distinct chemical environments for the various hydrogen atoms in the molecule. The aromatic protons of the indole ring system appear in the typical aromatic region, while the methoxy group protons produce a characteristic singlet pattern. The aminoethyl chain protons exhibit coupling patterns consistent with the two-carbon aliphatic chain structure.

Ultraviolet-visible spectroscopy demonstrates absorption characteristics typical of substituted indole compounds, with electronic transitions involving the extended aromatic system. The methoxy substituent influences the electronic properties of the indole ring, affecting both the wavelength and intensity of absorption bands.

Crystallographic Studies and Polymorphic Forms

Limited crystallographic data exists in the available literature for this compound. The compound's molecular geometry and intermolecular interactions in the solid state require further investigation through single-crystal X-ray diffraction studies. The presence of multiple hydrogen bond donors and acceptors suggests potential for diverse crystal packing arrangements and possible polymorphic behavior.

The carboxylic acid functionality and primary amino group create opportunities for extensive hydrogen bonding networks in crystalline forms. These interactions likely influence the stability and physical properties of different potential polymorphs. The methoxy group may participate in weaker intermolecular interactions, contributing to overall crystal stability.

Three-dimensional conformational analysis indicates potential rotational freedom around the ethyl chain connecting the amino group to the indole ring system. This conformational flexibility may contribute to polymorphic diversity if multiple stable conformations exist in different crystal forms.

Thermodynamic Properties: Melting Point, Boiling Point, and Solubility

The thermodynamic properties of this compound reflect its molecular structure and functional group composition. Solubility characteristics demonstrate the amphiphilic nature of the compound, with both hydrophilic and hydrophobic structural elements influencing dissolution behavior.

Aqueous solubility studies indicate that the compound exhibits enhanced solubility due to the presence of both carboxylic acid and amino functional groups, which can undergo ionization under appropriate pH conditions. The methoxy substituent and indole ring system contribute hydrophobic character, creating a balance between polar and nonpolar interactions.

Organic solvent solubility varies depending on the solvent polarity and hydrogen bonding capacity. Polar protic solvents such as methanol and ethanol typically provide good solvation for this compound due to their ability to form hydrogen bonds with both the carboxylic acid and amino functionalities. Dimethyl sulfoxide represents an excellent solvent choice, with reported solubility of approximately 1 milligram per milliliter.

Table 2: Solubility Profile

| Solvent System | Solubility | Reference |

|---|---|---|

| Phosphate Buffered Saline (pH 7.2) | ~1 mg/mL | |

| Dimethyl Sulfoxide | ~1 mg/mL | |

| Water | Enhanced by ionization | |

| Methanol | Soluble |

Thermal analysis data for melting point determination shows limited availability in current literature sources. The compound's thermal stability and decomposition behavior require comprehensive differential scanning calorimetry and thermogravimetric analysis for complete characterization.

Acid-Base Behavior and Protonation Constant Determination

The acid-base behavior of this compound derives from the presence of both acidic and basic functional groups within the same molecule. The carboxylic acid group provides acidic character with an expected protonation constant in the range typical of aliphatic carboxylic acids. The primary amino group of the aminoethyl substituent contributes basic properties with a protonation constant reflecting primary aliphatic amine behavior.

The compound exists as a zwitterionic species at intermediate pH values, where the carboxylic acid group undergoes deprotonation while the amino group remains protonated. This zwitterionic form influences solubility, stability, and potential biological interactions. The isoelectric point represents the pH at which the molecule carries no net electrical charge, determined by the relative protonation constants of the acidic and basic sites.

pH-dependent speciation calculations require precise protonation constant values for accurate prediction of ionic forms under various conditions. The indole nitrogen may also participate in acid-base equilibria, though typically with much lower basicity compared to the aliphatic amino group. The methoxy substituent influences the electronic properties of the indole ring system but does not directly participate in acid-base reactions.

Potentiometric titration methods provide the most reliable approach for determining accurate protonation constants. These measurements require careful control of ionic strength, temperature, and atmospheric conditions to ensure reproducible results. The presence of multiple ionizable sites necessitates mathematical analysis of titration curves to resolve individual protonation constants.

Eigenschaften

IUPAC Name |

3-(2-aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-7-2-3-10-9(6-7)8(4-5-13)11(14-10)12(15)16/h2-3,6,14H,4-5,13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEQOUNJJYSFJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80967081 | |

| Record name | 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52648-13-2 | |

| Record name | 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052648132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Friedel-Crafts Acylation

Ethyl 5-chloroindole-2-carboxylate undergoes Friedel-Crafts acylation with acyl chlorides (e.g., acetyl chloride) in the presence of anhydrous AlCl₃ in 1,2-dichloroethane. This introduces a ketone group at the C3 position, forming intermediates such as ethyl 3-acyl-5-chloro-1H-indole-2-carboxylate.

Typical Conditions

Ketone Reduction

The acylated intermediates are reduced using triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA), converting the ketone to an alkyl group. This step ensures regioselectivity and avoids over-reduction.

Optimized Protocol

Ester Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid using 3N NaOH in ethanol under reflux. Acidification with HCl precipitates the product, which is purified via recrystallization.

Key Parameters

Amine Coupling

The final step involves coupling the carboxylic acid with 2-aminoethylamine using BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and DIPEA (diisopropylethylamine) in DMF. This forms the 2-carboxamide derivative, which is subsequently reduced to the primary amine.

Coupling Conditions

- Coupling Agent: BOP (1.5 eq)

- Base: DIPEA (6 eq)

- Solvent: Anhydrous DMF

- Temperature: Room temperature

- Yield: 75–88%

Comparative Analysis and Optimization Strategies

Efficiency and Scalability

- Single-Step Hydrolysis: Ideal for small-scale synthesis but limited by precursor availability.

- Multi-Step Route: Offers structural flexibility but involves costly reagents (BOP, DIPEA) and lengthy purification.

- Ugi-Cyclization Method: Promising for diversity-oriented synthesis but unproven for the target compound.

Yield Optimization

| Step | Yield Range | Critical Factors |

|---|---|---|

| Friedel-Crafts Acylation | 70–85% | Acyl chloride reactivity, AlCl₃ purity |

| Ketone Reduction | 65–78% | Et₃SiH stoichiometry, TFA concentration |

| Ester Hydrolysis | 90–95% | NaOH concentration, reflux duration |

| Amine Coupling | 75–88% | Coupling agent efficiency, DMF dryness |

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

The methoxy group at the C5 position activates the benzene ring towards electrophilic substitution, directing incoming electrophiles to specific positions. The aminoethyl side chain and carboxylic acid group further modulate reactivity.

Key Observations :

-

Nitration : Under acidic conditions, nitration occurs preferentially at the C7 position due to methoxy-directed para activation. The reaction yields 7-nitro derivatives, confirmed by NMR analysis .

-

Halogenation : Bromination with N-bromo-succinimide (NBS) in sulfuric acid selectively substitutes at C6, forming 6-bromo derivatives. This regioselectivity arises from the electron-donating methoxy group .

-

Formylation : Vilsmeier-Haack formylation introduces aldehyde groups at C4, facilitated by the electron-rich indole system .

Table 1: Electrophilic Substitution Reactions

| Reaction Type | Reagents/Conditions | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | C7 | 7-Nitro | 68% | |

| Bromination | NBS, H₂SO₄, rt | C6 | 6-Bromo | 75% | |

| Formylation | POCl₃, DMF, 80°C | C4 | 4-Formyl | 52% |

Functional Group Transformations

The carboxylic acid and aminoethyl groups undergo characteristic reactions, enabling derivatization for drug discovery.

Carboxylic Acid Reactions

-

Esterification : Treatment with ethanol and H₂SO₄ produces ethyl esters, enhancing lipophilicity. This step is critical for prodrug synthesis .

-

Amide Formation : Coupling with amines using EDAC or BOP reagents generates amides. For example, reaction with 4-fluorobenzoic acid yields neuroactive amides .

Aminoethyl Side Chain Reactions

-

Acylation : The primary amine reacts with acyl chlorides (e.g., acetyl chloride) to form N-acetyl derivatives, reducing basicity .

-

Alkylation : Benzyl halides undergo nucleophilic substitution, producing N-alkylated compounds with modified pharmacokinetics .

Table 2: Functional Group Reactions

Oxidation and Reduction

The indole ring and side chains participate in redox reactions:

-

Oxidation : Treatment with KMnO₄ oxidizes the indole ring to oxindole derivatives, while H₂O₂ converts the aminoethyl group to a nitroso intermediate .

-

Reduction : Catalytic hydrogenation (Pd/C, H₂) saturates the indole ring, forming dihydroindole analogs with altered bioactivity .

Decarboxylation and Rearrangement

Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation, yielding tryptamine analogs. For example, heating with NaOH produces 5-methoxytryptamine, a serotonin receptor ligand .

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

-

Neuroprotection : Hydroxyl and methoxy derivatives show potent antioxidant effects in SH-SY5Y cells, suppressing lipid peroxidation .

-

MAO-B Inhibition : N-substituted amides inhibit monoamine oxidase B (IC₅₀ = 0.8–1.2 µM), relevant for Parkinson’s disease therapy .

Reaction Mechanisms and Stereoelectronic Effects

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research has indicated that 3-(2-aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid exhibits several biological activities:

- Neuroprotective Effects : The compound shows promise in protecting neural tissues from damage, potentially through mechanisms involving serotonin signaling pathways, similar to those influenced by tryptophan.

- Antioxidant Properties : Its structure allows it to act as an antioxidant, which can mitigate oxidative stress in biological systems.

- Modulation of Immune Response : Some studies suggest that derivatives of this compound may modulate T-helper cell responses, influencing cytokine production such as interleukin-4, which plays a critical role in immune regulation .

Medicinal Chemistry Applications

The compound's unique functional groups make it suitable for various applications in drug development:

- Drug Design : As a scaffold for designing new pharmacological agents, particularly those targeting the central nervous system due to its potential serotonergic activity.

- Synthesis of Analogues : The carboxylic acid group allows for derivatization, which can lead to the creation of analogues with enhanced efficacy or reduced side effects .

- Therapeutic Agents for Neurodegenerative Diseases : Given its neuroprotective properties, there is ongoing research into its potential use in treating conditions like Alzheimer's disease and Parkinson's disease.

Neuroprotective Studies

A study focused on the neuroprotective effects of this compound demonstrated its ability to reduce neuronal cell death in vitro under oxidative stress conditions. This was attributed to its antioxidant properties and ability to modulate neurotransmitter systems.

Synthesis and Biological Evaluation

Research has also involved synthesizing derivatives of this compound to evaluate their biological activities. For instance, compounds derived from this compound were tested for their ability to inhibit integrase enzymes, showing promising results that suggest potential antiviral applications .

Wirkmechanismus

The mechanism of action of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors, such as serotonin receptors, and modulate their activity. It may also act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress. The exact pathways and molecular targets depend on the specific biological context and the presence of other interacting molecules.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The following table highlights structural differences and substituent impacts:

Physicochemical and Functional Properties

- Solubility: The aminoethyl group in the main compound enhances water solubility compared to lipophilic analogs like the dioxoisoindolyl derivative .

- Acidity : The pKa ~4.02 aligns with carboxylic acid functionality, while chloro substituents (e.g., 103795-47-7) may slightly lower acidity due to electron-withdrawing effects .

- Thermal Stability : The main compound’s higher melting point (246–248°C) vs. 7b (198–199°C) reflects stronger intermolecular interactions (H-bonding from NH₂ and COOH) .

Biologische Aktivität

3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid, also known as 5-MeO-Tryptophan hydrochloride, is a compound of significant interest due to its structural similarity to neurotransmitters like serotonin and melatonin. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

- Molecular Formula : C12H14N2O3

- Molecular Weight : 234.26 g/mol

- Structural Features : The compound features an indole ring with a methoxy group at the 5-position and a carboxylic acid group at the 2-position, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with serotonergic systems:

- Serotonin Receptor Interaction : The compound may act as a serotonin analog, potentially influencing mood regulation, cognition, and other physiological processes associated with serotonin signaling pathways.

- Neuroprotective Effects : Research suggests that it may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative disorders.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which are crucial for protecting cells from oxidative stress.

- Neuroprotective Effects : It has been shown to protect neuronal cells from damage, potentially useful in conditions like Alzheimer's disease.

- Anticancer Potential : Preliminary studies indicate that it may inhibit cancer cell proliferation, particularly in neuroblastoma and other cancer cell lines .

Data Table of Biological Activities

Case Study 1: Neuroprotection in Alzheimer’s Disease Models

A study investigated the neuroprotective effects of this compound in an Alzheimer’s disease model. The results indicated a significant reduction in neuronal apoptosis compared to untreated controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that the compound exhibited notable anticancer activity with IC50 values ranging from 7 to 20 µM. This activity was linked to the induction of apoptosis and inhibition of cell cycle progression in treated cells .

Q & A

Basic: What are the established synthetic routes for preparing 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid?

Answer:

The compound is typically synthesized through a multi-step approach:

Ester Hydrolysis : Hydrolysis of ethyl indole-2-carboxylate derivatives (e.g., ethyl 5-chloro-3-alkyl-1H-indole-2-carboxylate) using 3 N NaOH under reflux, followed by acidification to precipitate the carboxylic acid .

Condensation Reactions : Reacting 3-formylindole-2-carboxylic acid derivatives with aminothiazolones or thioureas in acetic acid with sodium acetate as a catalyst, followed by reflux for 3–5 hours .

Functionalization : Introducing the 2-aminoethyl and 5-methoxy groups via alkylation or substitution reactions, often requiring protecting group strategies to avoid side reactions .

Advanced: How can reaction conditions be optimized for the condensation of 3-formylindole-2-carboxylic acid with aminothiazolones to improve yield and purity?

Answer:

Key optimization parameters include:

- Stoichiometry : Use a 1.1:1 molar ratio of aldehyde to aminothiazolone to ensure complete conversion of the limiting reagent .

- Catalyst : Sodium acetate (2.0 equiv) in acetic acid enhances reaction efficiency by stabilizing intermediates .

- Reaction Monitoring : Track progress via TLC (30% ethyl acetate in hexane) to terminate reflux at 3–5 hours, minimizing byproduct formation .

- Purification : Recrystallize from DMF/acetic acid (1:1) to remove unreacted starting materials and improve crystal lattice formation .

Basic: What analytical techniques are critical for characterizing this compound and verifying its structure?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C5, aminoethyl at C3) and indole backbone integrity .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., exact mass for C₁₃H₁₅N₂O₃: calculated 271.1083) .

- HPLC : Assess purity (>95%) using C18 columns with UV detection at 254 nm .

- Melting Point Analysis : Compare observed mp (e.g., 232–234°C for indole-5-carboxylic acid analogs) to literature values .

Advanced: How can researchers resolve low solubility during purification of the final product?

Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) mixed with acetic acid (1:1) for recrystallization, leveraging hydrogen-bonding interactions .

- pH Adjustment : Precipitate the compound by acidifying the reaction mixture to pH 2 with 0.1 N HCl, followed by cold-water washing to remove salts .

- Derivatization : Temporarily convert the carboxylic acid to a methyl or ethyl ester to improve solubility in organic solvents, then hydrolyze post-purification .

Data Contradiction: How should discrepancies in reported melting points or spectral data for indole-2-carboxylic acid derivatives be addressed?

Answer:

- Source Verification : Cross-check synthesis protocols (e.g., reagent purity, heating rates) and analytical conditions (e.g., DSC vs. capillary mp) .

- Polymorphism Screening : Test recrystallization solvents (e.g., ethanol vs. DMF) to identify polymorphic forms affecting mp .

- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., unhydrolyzed esters or alkylation side products) that may alter physical properties .

Advanced: What strategies are recommended for evaluating the compound’s potential serotonin receptor binding affinity?

Answer:

- In Vitro Binding Assays : Perform competitive radioligand binding studies using [³H]-LSD or [³H]-5-HT on HEK-293 cells expressing human 5-HT receptors .

- Structure-Activity Relationship (SAR) : Compare activity with analogs (e.g., 5-methoxy vs. 5-fluoro substituents) to identify critical functional groups .

- Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict interactions with 5-HT receptor binding pockets, guided by LogP and PSA values from ACD/Labs predictions .

Basic: How can researchers ensure reproducibility in synthesizing the 2-aminoethyl side chain?

Answer:

- Protection-Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the amine during alkylation, followed by TFA-mediated deprotection .

- Reaction Monitoring : Track ethyl ester hydrolysis via TLC (Rf shift in 30% ethyl acetate/hexane) to confirm complete conversion before proceeding .

- Stoichiometric Control : Limit excess alkylating agents (e.g., 1.1 equiv) to prevent over-alkylation or N-oxide formation .

Advanced: What computational tools are suitable for predicting physicochemical properties (e.g., LogP, PSA) of this compound?

Answer:

- ACD/Labs Percepta : Predict LogP (e.g., 1.63 for analogs) and polar surface area (PSA ≈ 90 Ų) based on molecular structure .

- ChemSpider : Validate spectral data and cross-reference with experimental NMR/HRMS results .

- Molecular Dynamics Simulations : Use GROMACS to model solubility and aggregation behavior in aqueous buffers .

Data Contradiction: How to interpret conflicting biological activity data across studies using indole-2-carboxylic acid derivatives?

Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., CHO vs. HEK-293) and ligand concentrations in activity studies .

- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to account for degradation differences in vitro vs. in vivo .

- Orthogonal Validation : Confirm receptor binding with both radioligand and fluorescence-based assays to rule out assay-specific artifacts .

Advanced: What are the key considerations for designing a stability study of this compound under varying pH and temperature conditions?

Answer:

- Forced Degradation : Expose the compound to 0.1 N HCl (pH 1), PBS (pH 7.4), and 0.1 N NaOH (pH 13) at 40°C for 24–72 hours .

- Analytical Endpoints : Monitor degradation via HPLC-UV for new peaks and LC-MS for fragment identification (e.g., decarboxylation or demethylation products) .

- Excipient Compatibility : Test common buffers (e.g., citrate, phosphate) to identify stabilizers that reduce hydrolysis or oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.